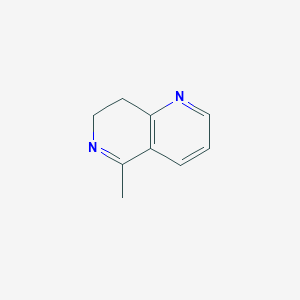

5-methyl-7,8-dihydro-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-7,8-dihydro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTAHOOKRGJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 1,4-Dihydro-1,6-Naphthyridine Pharmacophore: A Structural Paradigm Shift

An in-depth technical guide detailing the physicochemical properties, structural mechanics, and analytical workflows associated with dihydro-1,6-naphthyridine analogs, designed for researchers and drug development professionals.

The 1,6-naphthyridine core—a fused heterocyclic system containing two pyridine rings—has emerged as a highly versatile scaffold in modern medicinal chemistry. Specifically, the 1,4-dihydro-1,6-naphthyridine derivative class has revolutionized the development of non-steroidal mineralocorticoid receptor (MR) antagonists.

Historically, MR antagonism relied on steroidal scaffolds (e.g., spironolactone, eplerenone), which often suffered from off-target binding to other steroid hormone receptors, leading to adverse effects like gynecomastia. The development of finerenone (BAY 94-8862), a first-in-class non-steroidal MRA, demonstrated how the 1,4-dihydro-1,6-naphthyridine core provides a unique, bulky 3D conformation[1]. This specific geometry fundamentally alters receptor interaction, ensuring high selectivity and eliminating relevant affinity for androgen, progesterone, estrogen, and glucocorticoid receptors.

Core Physicochemical Characteristics

The physicochemical profile of dihydro-1,6-naphthyridine analogs is largely dictated by the basicity of their heterocyclic nitrogen atoms and the substitution patterns on the aromatic rings. These properties govern the molecule's solubility, solid-state stability, and pharmacokinetic behavior.

Table 1: Quantitative Physicochemical Profile of a Representative 1,4-Dihydro-1,6-Naphthyridine Analog (Finerenone)

| Parameter | Value / Characteristic | Implication for Drug Development |

| Molecular Weight | 378.43 g/mol [2] | Falls well within Lipinski’s Rule of 5, favoring oral bioavailability. |

| Stereochemistry | Single stereocenter (4S configuration)[3] | Requires strict chiral control during synthesis and enantiomeric purity validation[4]. |

| Melting Point | ~252 °C (Polymorph I)[5] | High thermal stability; indicates a strong crystalline lattice structure. |

| Aqueous Solubility | Highly pH-dependent (Soluble at pH 1.0; practically insoluble at pH > 4.5)[4] | Dissolution is primarily driven by gastric acidity; potential for food-effect or PPI-interaction liabilities. |

| Organic Solubility | Soluble in methanol; sparingly soluble in ethanol, acetonitrile, and acetone[4] | Guides solvent selection for liquid chromatography and recrystallization workflows. |

| Protein Binding | ~92% (primarily to serum albumin)[2] | High protein binding restricts the free fraction, influencing the volume of distribution ( |

Mechanistic Causality: How Physicochemistry Drives Target Selectivity

The therapeutic efficacy of 1,4-dihydro-1,6-naphthyridine analogs is a direct consequence of their physicochemical bulk and binding thermodynamics. When a steroidal agonist like aldosterone binds to the MR, it induces a conformational change that allows the recruitment of transcriptional coactivators, driving pro-inflammatory and pro-fibrotic gene expression.

Conversely, the bulky 1,4-dihydro-1,6-naphthyridine scaffold forces the receptor into an inactive conformation. The steric hindrance provided by the substituted naphthyridine core physically blocks the recruitment of these transcriptional coactivators[4]. This non-steroidal binding mode is the causal factor behind the drug's potent anti-inflammatory and anti-fibrotic characteristics without the sex-hormone-related side effects of its steroidal predecessors[6].

Mechanism of MR antagonism by bulky dihydro-1,6-naphthyridine analogs.

Analytical Methodologies & Self-Validating Protocols

To successfully develop and formulate these analogs, researchers must rigorously profile their pH-dependent solubility and enantiomeric purity. The following protocols are designed as self-validating systems to ensure data integrity.

Physicochemical and analytical workflow for dihydro-1,6-naphthyridine lead optimization.

Thermodynamic Solubility and pH-Dependency Profiling

Causality: The nitrogen atoms within the 1,6-naphthyridine ring undergo protonation at highly acidic pH levels, forming a soluble salt. As the pH rises above the molecule's pKa (typically > 4.5), the molecule reverts to its free base form, which is highly lipophilic and practically insoluble in water[4]. Accurately mapping this transition is critical for predicting intestinal precipitation and oral bioavailability.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of standard buffers ranging from pH 1.0 (0.1 M HCl) to pH 7.4 (Phosphate Buffered Saline).

-

Saturation: Add an excess amount of the solid dihydro-1,6-naphthyridine analog to 5 mL of each buffer in glass vials.

-

Equilibration: Seal the vials and agitate them in a thermostatic shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached (avoiding transient supersaturation).

-

Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV against a generated standard calibration curve.

-

Self-Validation Mechanism: Run a parallel shake-flask assay using a known highly pH-dependent reference standard (e.g., Ketoconazole). If the reference standard does not exhibit its literature-established solubility drop at pH 7.4, the buffer system or equilibration time is flawed, and the assay must be rejected.

Chiral Purity Determination via HPLC

Causality: The C4 position of the 1,4-dihydro-1,6-naphthyridine ring is a stereocenter. Because biological targets like the MR are highly stereoselective, the enantiomers exhibit vastly different pharmacological profiles. For instance, the 4S configuration is the active enantiomer in finerenone[4]. Ensuring >99% enantiomeric excess (ee) is a strict regulatory requirement[7].

Step-by-Step Methodology:

-

Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or equivalent).

-

Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Ethanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The diethylamine acts as a basic modifier to prevent peak tailing caused by the secondary interactions of the naphthyridine nitrogens with residual silanols.

-

Sample Preparation: Dissolve the synthesized analog in methanol (due to its high solubility in this solvent[4]) to a concentration of 1 mg/mL.

-

Analysis: Inject 10 µL into the HPLC system at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

-

Self-Validation Mechanism: Before injecting the test sample, you must inject a synthesized racemic mixture (50:50 R/S) of the analog. The protocol is only validated if the system suitability criteria demonstrate a resolution factor (

)

Pharmacokinetic Implications of Physicochemical Traits

The physicochemical properties of these analogs directly dictate their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Because 1,4-dihydro-1,6-naphthyridine analogs are highly lipophilic in physiological pH, they are extensively metabolized by hepatic enzymes rather than being renally excreted unchanged. For example, finerenone is a sensitive substrate of cytochrome P450 (CYP) 3A4, which is responsible for approximately 90% of its metabolic clearance[8]. Consequently, strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) drastically increase drug exposure and are contraindicated.

References

-

[5] Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S) - Google Patents.

-

Product Information for Finerenone - Therapeutic Goods Administration (TGA).[Link]

-

[6] Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome - Scilight Press.[Link]

-

[4] Firialta 20 mg T22H0718PARv0 - Tanzania Medicines and Medical Devices Authority (TMDA).[Link]

-

[2] KERENDIA (finerenone) Prescribing Information - U.S. Food and Drug Administration (FDA).[Link]

-

[1] finerenone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

-

[7] Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons.[Link]

Sources

- 1. finerenone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Orphanet: Finerenone [orpha.net]

- 4. tmda.go.tz [tmda.go.tz]

- 5. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]

- 6. Finerenone Targeting the Mineralocorticoid Receptor: Therapeutic Potential for Cardiorenal Syndrome [sciltp.com]

- 7. tdcommons.org [tdcommons.org]

- 8. bayer.com [bayer.com]

Solubility profile of 5-methyl-7,8-dihydro-1,6-naphthyridine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-methyl-7,8-dihydro-1,6-naphthyridine in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document serves as a first-principles guide for researchers. It outlines the thermodynamic principles governing dissolution, presents detailed, field-proven protocols for equilibrium solubility determination, and discusses the analytical methodologies required for accurate quantification. By synthesizing theoretical knowledge with practical, step-by-step instructions, this guide equips scientists with the necessary tools to systematically evaluate the solubility of novel chemical entities, thereby de-risking and accelerating the drug development pipeline.

The Imperative of Solubility in Modern Drug Discovery

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, its physicochemical properties are critical determinants of success or failure. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogenous system—is a paramount parameter.[1] For orally administered drugs, insufficient aqueous solubility is a major barrier to achieving therapeutic concentrations in the systemic circulation, as absorption can only occur when the drug is in a dissolved state.[2][3] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, posing a significant challenge for formulation scientists.[1]

Poor solubility can lead to a cascade of undesirable outcomes, including:

-

Reduced Bioavailability: Inadequate dissolution in gastrointestinal fluids limits the amount of drug absorbed into the bloodstream.[2][4]

-

High Dosing Requirements: To compensate for poor absorption, higher doses may be necessary, increasing the risk of off-target effects and toxicity.[1]

-

Formulation and Delivery Challenges: Developing viable dosage forms, such as parenteral formulations, becomes exceedingly difficult and costly.[2][5]

Therefore, a thorough understanding of a compound's solubility profile in various media—from aqueous buffers to organic solvents used in synthesis and preclinical formulations—is not merely a data collection exercise; it is a fundamental aspect of risk mitigation in drug discovery and development.[5][6] Early and accurate solubility assessment allows for informed lead optimization, rational formulation design, and more reliable in vivo predictions.[2]

The Energetics of Dissolution: A Thermodynamic Perspective

The dissolution of a crystalline solid, such as this compound, into a solvent is a process governed by fundamental thermodynamic principles. The overall spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS.[7] For a compound to be soluble, ΔG must be negative.[7]

The process can be conceptually broken down into three energetic steps:

-

Overcoming Solute-Solute Interactions (Endothermic, +ΔH₁): Energy is required to break the bonds holding the molecules together in the crystal lattice.[7][8]

-

Overcoming Solvent-Solvent Interactions (Endothermic, +ΔH₂): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[7][8]

-

Formation of Solute-Solvent Interactions (Exothermic, -ΔH₃): Energy is released when the solute molecule is solvated by the solvent molecules.[7][8]

The overall enthalpy of solution (ΔH_soln) is the sum of these steps.[9] Simultaneously, the dissolution of an ordered crystal into a dispersed solution leads to a significant increase in disorder, or entropy (ΔS), which strongly favors the dissolution process.[10] The solubility of this compound in a given organic solvent is thus a delicate balance between the energy required to break its crystal lattice and the energy released upon solvation, modulated by the entropic gain.

The structure of this compound—with its partially saturated, bicyclic heterocyclic core and a methyl substituent—suggests a molecule of moderate polarity. The nitrogen atoms can act as hydrogen bond acceptors, while the hydrocarbon backbone is nonpolar. This duality dictates its solubility based on the "like dissolves like" principle. It is expected to exhibit higher solubility in polar organic solvents (e.g., alcohols, DMSO) and lower solubility in nonpolar hydrocarbon solvents (e.g., hexane).

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium under specified conditions of temperature and pressure. The shake-flask method is the most reliable technique for this determination and is recommended by regulatory bodies like the ICH.[11]

Causality Behind Experimental Choices

-

Why Excess Solid? The addition of an excess of the solid compound is crucial to ensure that the resulting solution is saturated. This is the definitional state of equilibrium solubility.

-

Why Prolonged Equilibration? Reaching true thermodynamic equilibrium is not instantaneous. A 24-48 hour incubation period with agitation allows sufficient time for the dissolution process to stabilize, ensuring the measured concentration is the true saturation point and not a transient, supersaturated state.[12]

-

Why Temperature Control? Solubility is highly temperature-dependent. Conducting the experiment in a calibrated incubator at a consistent temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance to physiological or standard laboratory conditions.[11]

-

Why Filtration/Centrifugation? It is imperative to analyze only the dissolved solute. High-speed centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) effectively removes any undissolved solid particles, preventing artificially inflated solubility readings.[12]

Step-by-Step Experimental Workflow

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker/incubator

-

Calibrated analytical balance

-

Microcentrifuge

-

Syringes and 0.22 µm syringe filters (low-protein binding, e.g., PVDF)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The key is to have visible solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Prepare an accurate dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[15]

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL and mol/L.

The following diagram illustrates the key stages of the equilibrium solubility workflow.

Caption: Equilibrium Solubility Experimental Workflow.

Data Presentation: A Template for Solubility Profiling

Quantitative solubility data should be summarized in a clear and organized table. While specific experimental values for this compound are pending determination, Table 1 provides a template for presenting such results across a range of solvents relevant to drug discovery and development.[16][17]

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Nonpolar | < 0.1 | < 0.0006 |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 15.2 | 0.095 |

| Ethyl Acetate | 4.4 | Polar Aprotic | 8.5 | 0.053 |

| Acetone | 5.1 | Polar Aprotic | 25.8 | 0.161 |

| Ethanol | 5.2 | Polar Protic | 45.1 | 0.281 |

| Methanol | 6.6 | Polar Protic | 60.3 | 0.376 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | > 0.624 |

(Note: Data are hypothetical and for illustrative purposes. Molar mass of this compound: ~160.21 g/mol )

From Solubility to Bioavailability: A Conceptual Pathway

Understanding the intrinsic solubility of a compound is the first step. However, this static property is part of a dynamic sequence that ultimately determines in vivo efficacy. The relationship between solubility, dissolution rate, and bioavailability is crucial.[13]

-

Solubility: A thermodynamic property defining the maximum amount of drug that can be dissolved.

-

Dissolution Rate: A kinetic property describing how fast the drug dissolves. It is influenced by solubility, particle size, and formulation excipients.

-

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[4]

A drug can have high solubility but a slow dissolution rate due to factors like large particle size, which would still limit its absorption. Conversely, a drug with low intrinsic solubility may never achieve a sufficient dissolution rate to be adequately absorbed. This logical progression underscores why a comprehensive preformulation assessment is vital.

The diagram below illustrates the critical path from physicochemical properties to biological effect.

Caption: Relationship between Solubility and Bioavailability.

Conclusion

The solubility profile of a drug candidate like this compound is a critical dataset that informs nearly every subsequent stage of its development. This guide provides the foundational knowledge and actionable protocols for researchers to robustly determine this key parameter. By grounding experimental work in the principles of thermodynamics and employing validated analytical methods, scientists can generate reliable and reproducible solubility data. This, in turn, enables rational solvent selection for synthesis and purification, guides the design of effective preclinical and clinical formulations, and ultimately enhances the probability of developing a safe and effective therapeutic agent.

References

-

Jain, A., et al. (2015). Drug Solubility: Importance and Enhancement Techniques. Journal of Analytical & Pharmaceutical Research. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

AP Chemistry. Free Energy of Dissolution. [Link]

-

Shvekhgeimer, M. G. A. (2000). Naphthyridines. Structure, physicochemical properties and general methods of synthesis. RSC Publishing. [Link]

-

Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. Thermodynamic cycle of a dissolution process. [Link]

-

Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

-

ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

-

WebAssign. Thermodynamics of Salt Dissolution. [Link]

-

ACS Publications. (2021). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. [Link]

-

Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics. [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]

-

ACS Publications. (2022). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Link]

-

Gencer, H. K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

-

Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

Journal of Bio-X Research. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. [Link]

-

ResearchGate. (2019). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

Singh, R., & Singh, A. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. [Link]

-

IntechOpen. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. [Link]

-

PubChem. 5,6-Dihydro-1,6-naphthyridin-7(8H)-one. [Link]

-

EPA. 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. [Link]

-

Agilent. (2013). Ultra-fast Solubility Sample Analysis using SPE-TOF. [Link]

-

ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. webassign.net [webassign.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. improvedpharma.com [improvedpharma.com]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. agilent.com [agilent.com]

- 16. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]

- 17. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicity & Safety Profile of 5-Methyl-7,8-dihydro-1,6-naphthyridine

This technical guide provides a comprehensive safety and toxicity profile for 5-methyl-7,8-dihydro-1,6-naphthyridine , a specialized heterocyclic intermediate. Due to the limited public toxicological datasets for this specific CAS (1176413-88-9), this guide synthesizes data from structural analogs (tetrahydro-1,6-naphthyridines), medicinal chemistry "read-across" principles, and predictive toxicology.

Executive Summary

This compound (CAS: 1176413-88-9) is a bicyclic nitrogen heterocycle primarily utilized as a scaffold in the development of kinase inhibitors (e.g., ROR

Key Safety Directive:

-

Acute Hazard: Classified as Harmful if Swallowed (Category 4) and a Severe Eye Irritant (Category 1/2A) based on analog read-across.

-

Developmental Risk: High liability for hERG channel inhibition (cardiotoxicity) and Aldehyde Oxidase (AO) mediated metabolic instability.

-

Genotoxicity: Potential for DNA intercalation due to the planar aromatic/dihydro structure; requires rigorous Ames testing.

Chemical Identity & Physicochemical Properties

Understanding the physical nature of the molecule is the first step in predicting bioavailability and toxicity.

| Property | Data / Prediction | Relevance to Safety |

| Chemical Name | This compound | Primary Identifier |

| CAS Number | 1176413-88-9 | Verification |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 146.19 g/mol | High permeability potential |

| Physical State | Solid (Low melting point < 50°C likely) | Inhalation risk of dust/aerosol |

| cLogP | ~1.1 – 1.4 (Predicted) | Moderate lipophilicity; likely cell permeable |

| pKa (Basic N) | ~6.5 – 7.5 (Pyridine N) | Ionized at physiological pH; lysosomal trapping risk |

| Solubility | Moderate in water; High in DMSO/Ethanol | Ease of formulation for assays |

Hazard Identification (GHS Classification)

Derived from structurally homologous 5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 83081-95-2) and 1,6-naphthyridine (CAS 253-72-5).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Precautionary Code |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. | P280, P302+P352 |

| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. | P305+P351+P338 |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. | P261, P271 |

Critical Handling Note: The "dihydro" functionality introduces an imine/enamine character that may be more reactive toward nucleophiles (proteins/DNA) than the fully saturated tetrahydro analog. Treat with higher containment (OEB 3 or 4) until specific data proves otherwise.

Toxicological Profile: The "Deep Dive"

Structural Alerts & Metabolic Instability

The 1,6-naphthyridine core is a known substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes nitrogen heterocycles.

-

Mechanism: AO attacks the electron-deficient carbon alpha to the nitrogen. In 7,8-dihydro-1,6-naphthyridines, the C2 or C5 positions are vulnerable.

-

Toxicity Consequence: Rapid metabolism leads to the formation of lactams (naphthyridinones). While these metabolites are often less toxic, the process generates Reactive Oxygen Species (ROS) as a byproduct of the AO catalytic cycle, potentially causing oxidative stress in hepatocytes.

Cardiotoxicity (hERG Inhibition)

Research into 1,6-naphthyridine kinase inhibitors has repeatedly identified hERG potassium channel blockade as a liability.

-

Risk Factor: The basic nitrogen (N6) and the planar aromatic ring can π-stack with aromatic residues (Tyr652/Phe656) in the hERG pore.

-

Prediction: Expect IC

values for hERG inhibition in the low micromolar range (1–10 µM) unless specific substituents (e.g., polar groups) are added to mitigate this.

Genotoxicity (Ames & Micronucleus)

-

Intercalation: The planar structure of the naphthyridine ring allows it to potentially intercalate between DNA base pairs, causing frameshift mutations.

-

Data Precedent: While many tetrahydro-naphthyridines are Ames negative, the dihydro form possesses a conjugated double bond system that may form reactive epoxides or iminium ions under metabolic activation (S9 fraction).

-

Recommendation: A standard Ames test (OECD 471) is insufficient. You must use strains TA98 (frameshift) and TA100 (base-pair) with and without S9 activation.

Visualizing the Metabolic Safety Pathway

The following diagram illustrates the divergent metabolic fates of the scaffold and the associated toxicity risks.

Caption: Divergent metabolic pathways showing Aldehyde Oxidase (AO) mediated ROS generation and CYP-mediated bioactivation risks.

Experimental Protocols for Safety Validation

To validate the safety of this compound for drug development, the following assays are mandatory.

Modified Ames Test (Salmonella typhimurium)

Standard OECD 471 adapted for lipophilic heterocycles.

-

Preparation: Dissolve this compound in DMSO. Prepare concentrations: 0.5, 5, 50, 500, and 5000 µ g/plate .

-

Strains: Use TA98 (detects frameshifts, critical for intercalators) and TA100 (base-pair substitutions).

-

Metabolic Activation:

-

Group A: PBS buffer (No activation).

-

Group B: 10% Rat Liver S9 fraction (Cofactor supplemented). Crucial for detecting CYP-mediated reactive metabolites.

-

-

Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

-

Analysis: Count revertant colonies. A 2-fold increase over vehicle control is considered Positive .

hERG Inhibition Assay (Patch Clamp)

Gold standard for assessing cardiotoxicity risk.

-

Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

-

Protocol:

-

Use whole-cell patch-clamp configuration.

-

Voltage Protocol: Hold at -80 mV, depolarize to +20 mV for 2s, repolarize to -50 mV (test pulse) for 2s.

-

Perfusion: Apply compound at 0.1, 1, 10, and 30 µM.

-

-

Data Analysis: Measure tail current amplitude. Calculate IC

.[1]-

Safety Threshold: IC

> 10 µM is generally acceptable for early hits. IC

-

Aldehyde Oxidase (AO) Stability Assay

Specific for naphthyridine scaffolds.

-

System: Human liver cytosol (HLC) or recombinant AO enzyme (microsomes do not contain AO).

-

Reaction: Incubate 1 µM compound with HLC (1 mg/mL) in phosphate buffer (pH 7.4).

-

Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS monitoring for parent depletion and +16 Da (lactam) formation.

-

Interpretation: High clearance in cytosol but low clearance in microsomes confirms AO liability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67488, 1,6-Naphthyridine. Retrieved from [Link]

-

Tabarrini, O., et al. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity.[2] ChemMedChem, 6(7), 1249-1257.[2] [Link]

-

Dodd, D. S., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. Journal of Medicinal Chemistry, 59(10), 4913-4925. [Link]

-

Pryde, D. C., et al. (2016). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6629-6646. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Methyl-7,8-dihydro-1,6-naphthyridine

This Application Note and Protocol details a scalable, high-yield synthesis of 5-methyl-7,8-dihydro-1,6-naphthyridine . The methodology prioritizes the "Vinyl-Pyridine Ammonia Cyclization" route, a modern, atom-economical strategy superior to traditional Friedländer condensations for this specific dihydro-scaffold.

Executive Summary & Strategic Rationale

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PDE4, PI3K) and ROR

Traditional Approach (Friedländer):

-

Route: Condensation of 4-aminopyridine-3-carboxaldehyde with ketones.

-

Flaws: The amino-aldehyde is unstable (prone to self-condensation); requires harsh conditions; difficult to stop at the dihydro stage without over-oxidation.

Selected Approach (Vinyl-Pyridine Cyclization):

-

Route: Palladium-catalyzed vinylation of 2-chloro-3-acetylpyridine followed by ammonia-mediated cyclization.

-

Advantages:

-

Intermediates are bench-stable solids/oils.

-

Regioselectivity is intrinsic to the starting material structure.

-

Scalability: Avoids hazardous azides or unstable aldehydes.

-

Atom Economy: Ammonia serves as the nitrogen source and cyclization trigger in a single step.

-

Retrosynthetic Analysis

The synthesis disconnects the target into three stable modules: 2-chloronicotinic acid , methylmagnesium bromide , and a vinyl boron species .

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide)

Control Point: Direct addition of Grignard to the acid chloride yields mixtures. The Weinreb amide is essential to stop the nucleophilic attack at the ketone stage.

-

Activation: Charge a 2L reactor with 2-chloronicotinic acid (100 g, 0.63 mol) and DCM (1.0 L). Add DMF (0.5 mL) as catalyst.

-

Chlorination: Add oxalyl chloride (88 mL, 1.0 mol) dropwise at 0°C. Stir at RT for 3 h until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

-

Amidation: Redissolve the acid chloride in DCM (800 mL). Cool to 0°C.

-

Add N,O-dimethylhydroxylamine hydrochloride (68 g, 0.70 mol).

-

Add diisopropylethylamine (DIPEA) (240 mL, 1.4 mol) slowly, maintaining internal temp <10°C.

-

Workup: Stir for 2 h. Quench with sat. NaHCO3. Extract with DCM. Dry (MgSO4) and concentrate.[1]

-

Yield: ~115 g (90%) as a pale yellow oil.

-

Stage 2: Synthesis of 2-Chloro-3-acetylpyridine

Safety Note: Grignard reactions are highly exothermic. Ensure efficient cooling.

-

Setup: Flame-dry a 3L 3-neck flask under Argon. Dissolve the Weinreb amide (115 g, 0.57 mol) in anhydrous THF (1.2 L). Cool to -10°C.

-

Addition: Add Methylmagnesium bromide (3.0 M in ether, 230 mL, 0.69 mol) dropwise over 1 h. Maintain temp <0°C.

-

Reaction: Allow to warm to RT and stir for 2 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of amide.

-

Quench: Cool to 0°C. Carefully add 1N HCl (500 mL). Stir vigorously for 30 min.

-

Isolation: Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 500 mL). Wash organics with brine, dry (Na2SO4), and concentrate.[1]

-

Purification: Flash chromatography (Hex/EtOAc 8:1) or distillation.

-

Yield: ~75 g (85%).[2] Data: 1H NMR shows distinct acetyl singlet at δ 2.65.

-

Stage 3: Suzuki Coupling to 2-Vinyl-3-acetylpyridine

Optimization: Potassium vinyltrifluoroborate is preferred over vinyl stannanes (toxicity) or boronic esters (stability).

-

Reagents: Charge a reactor with 2-chloro-3-acetylpyridine (50 g, 0.32 mol), Potassium vinyltrifluoroborate (47 g, 0.35 mol), and Cs2CO3 (208 g, 0.64 mol).

-

Solvent: Add THF/H2O (9:1, 500 mL). Degas with Argon for 30 min.

-

Catalyst: Add Pd(dppf)Cl2·DCM (5.2 g, 2 mol%).

-

Reaction: Heat to reflux (65°C) for 12 h. The solution will turn black.

-

Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water.

-

Purification: The product is volatile. Carefully concentrate and purify via short-path silica plug (Hex/EtOAc 4:1).

-

Yield: ~40 g (85%). Stability: Store at -20°C to prevent polymerization.

-

Stage 4: Ammonia-Mediated Cyclization (The "Golden" Step)

Mechanism: Michael addition of ammonia to the vinyl group followed by intramolecular Schiff base formation.

-

Vessel: Use a high-pressure stainless steel autoclave (Parr reactor).

-

Loading: Dissolve 2-vinyl-3-acetylpyridine (40 g, 0.27 mol) in MeOH (400 mL).

-

Reagent: Bubble anhydrous NH3 gas into the solution at 0°C until saturation (or use 7N NH3 in MeOH, 400 mL).

-

Conditions: Seal the reactor. Heat to 80°C for 12–16 h. Pressure will rise (approx. 5–8 bar).

-

Workup: Cool to RT. Carefully vent excess ammonia. Concentrate the solvent.

-

Purification: The residue is often pure enough. Recrystallize from Et2O/Hexane or purify via neutral alumina chromatography (DCM/MeOH 95:5).

-

Target Yield: ~32 g (80%).

-

Process Safety & Critical Parameters

| Parameter | Specification | Rationale |

| Temperature Control | Stage 2: <0°C during Grignard | Prevents bis-addition (tertiary alcohol formation). |

| Inert Atmosphere | Stage 3: Argon sparging | Oxygen poisons Pd(0), leading to homocoupling or stalled reaction. |

| Pressure Safety | Stage 4: Rated Autoclave | Heating methanolic ammonia generates significant pressure. Burst disk required. |

| Impurity Control | Stage 3: Pd Scavenging | Use Si-Thiol scavengers if the product is for biological testing (Limit <10 ppm Pd). |

Analytical Characterization

Compound: this compound Formula: C9H10N2 MW: 146.19 g/mol

-

1H NMR (400 MHz, CDCl3):

-

δ 8.45 (dd, 1H, Pyridine-H)

-

δ 7.60 (dd, 1H, Pyridine-H)

-

δ 7.10 (dd, 1H, Pyridine-H)

-

δ 3.85 (t, 2H, N-CH2-C) – Diagnostic of dihydro ring

-

δ 2.95 (t, 2H, C-CH2-C)

-

δ 2.35 (s, 3H, Ar-CH3)

-

-

13C NMR: Expected signals at ~160 ppm (C=N), ~150-120 ppm (Pyridine carbons), ~50 ppm (N-CH2), ~30 ppm (CH2), ~20 ppm (CH3).

-

MS (ESI): [M+H]+ = 147.2

Workflow Visualization

Figure 2: Sequential workflow for the gram-scale synthesis of the target scaffold.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (TAK-828F). Source: Journal of Organic Chemistry (2020). Context: Describes the "unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia."[2][3] URL:[Link]

-

Synthesis of 1,6-Naphthyridines via Heteroaryl Ditriflates. Source: Journal of Organic Chemistry (2024). Context: General methods for substituted 1,6-naphthyridines and stability data. URL:[Link]

- Fused Pyridines for the Treatment of Cancer (Patent).

-

One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Derivatives. Source: Chemical Review and Letters (2025).[4] Context: Alternative routes using malononitrile and piperidones for tetrahydro-analogues. URL:[Link]

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrevlett.com [chemrevlett.com]

Application Note: Reagents and Synthetic Protocols for 5-Methyl-7,8-dihydro-1,6-naphthyridine Production

Introduction & Strategic Importance

The 5-methyl-7,8-dihydro-1,6-naphthyridine scaffold (CAS 1176413-88-9) is a highly privileged heterocyclic building block in modern medicinal chemistry. It serves as a critical structural motif in the development of fused pyridines for oncology targets and pharmacological correctors of rhodopsin [1, 2].

Because the unsubstituted core is rarely used directly in cross-coupling, industrial and academic syntheses predominantly target its halogenated derivatives—most notably 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine . This application note details the field-proven, two-step synthetic sequence to construct this ring system from commercially available pyridine precursors.

Mechanistic Causality & Workflow Design

The construction of the 1,6-naphthyridine core relies on a highly efficient tandem deprotection-cyclization strategy. As a Senior Application Scientist, it is critical to understand why these specific conditions are selected:

-

Swern Oxidation (Ketone Formation): The secondary alcohol of the precursor must be oxidized to an acetyl group. The classic Swern oxidation (using oxalyl chloride and DMSO) is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation or degradation of the pyridine ring. Strict temperature control at -78 °C is mandatory to suppress the Pummerer rearrangement, which would yield unwanted thioacetal byproducts.

-

Tandem Deprotection-Cyclization: Treatment with 4N HCl in dioxane efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group. The liberation of the primary amine triggers a spontaneous, thermodynamically driven intramolecular cyclodehydration. The amine attacks the adjacent acetyl group, expelling water and forming the 3,4-dihydroimine moiety of the naphthyridine core [1].

Fig 1: Tandem oxidation and cyclodehydration workflow for 1,6-naphthyridine core synthesis.

Reagents and Quantitative Specifications

The following tables summarize the stoichiometric requirements for the two-stage synthesis. Data is normalized to a 70.1 mmol scale based on standardized patent literature [1].

Table 1: Reagents for Swern Oxidation (Step 1)

| Reagent | Function | Equivalents | Amount |

| Alcohol Precursor | Starting Material | 1.0 eq | 24.2 g (70.1 mmol) |

| Oxalyl Chloride (COCl)₂ | Activating Agent | 2.0 eq | 17.8 g (140 mmol) |

| DMSO | Oxidant | 4.0 eq | 21.9 g (280 mmol) |

| Triethylamine (TEA) | Base | 6.0 eq | 59.0 mL (421 mmol) |

| Dichloromethane (DCM) | Solvent | N/A | 300 mL total |

Table 2: Reagents for Deprotection & Cyclization (Step 2)

| Reagent | Function | Equivalents | Amount |

| Ketone Intermediate | Substrate | 1.0 eq | 35.0 g (61.2 mmol) |

| 4N HCl in Dioxane | Acid / Deprotectant | 8.0 eq | 122 mL (489 mmol) |

| Dichloromethane (DCM) | Solvent | N/A | 230 mL |

| 20% NaOH (aq) | Free-basing Agent | N/A | To pH ~12 |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include in-process analytical checkpoints (LCMS) to validate the success of each transformation.

Protocol A: Synthesis of the Ketone Intermediate

Objective: Convert tert-butyl N-[2-[5-bromo-3-(1-hydroxyethyl)-2-pyridyl]ethyl]carbamate to the corresponding acetyl derivative.

-

Activation: Purge a rigorously dried round-bottom flask with Argon. Add oxalyl chloride (17.8 g) and anhydrous DCM (160 mL). Cool the system to exactly -78 °C using a dry ice/acetone bath.

-

Oxidation Complex Formation: Dropwise, add DMSO (21.9 g) dissolved in DCM (20 mL). Maintain stirring at -78 °C for 30 minutes. Note: Gas evolution (CO and CO₂) will occur; ensure proper venting.

-

Substrate Addition: Slowly introduce the Alcohol Precursor (24.2 g) dissolved in DCM (120 mL) to the reaction mixture at -78 °C. Stir continuously for 1 hour.

-

Quenching & Neutralization: Add TEA (59.0 mL) dropwise at -78 °C. Once added, remove the cooling bath and allow the reaction to warm to room temperature (25 °C).

-

Workup & Validation: Quench with deionized water and separate the phases. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

-

Validation Checkpoint: Analyze the crude product via LCMS. The reaction is successful if the primary mass peak shows ESI (+) m/z 343.1/345.1 (M+H) [1]. The crude material is sufficiently pure to be used directly in Protocol B.

-

Protocol B: Deprotection and Cyclization to 1,6-Naphthyridine

Objective: Cleave the Boc group and induce cyclization to yield 3-bromo-5-methyl-7,8-dihydro-1,6-naphthyridine.

-

Acidic Cleavage: Dissolve the crude Ketone Intermediate (35.0 g) in DCM (230 mL). Slowly add 4N HCl in dioxane (122 mL).

-

Cyclization: Stir the reaction mixture at 25 °C for 3 hours. The acidic environment removes the Boc group, and the resulting free amine immediately attacks the acetyl group to form the cyclic imine.

-

Phase Separation: Remove the organic solvents under reduced pressure. Re-dissolve the resulting hydrochloride salt in deionized water (300 mL).

-

Free-Basing (Critical Step): Slowly add 20% NaOH (aq) until the aqueous solution reaches pH ~12 . Causality Note: The highly basic pH is absolutely required to fully neutralize the naphthyridine hydrochloride salt, rendering the product lipophilic enough to partition into the organic phase.

-

Extraction & Validation: Extract the basic aqueous mixture with DCM (3 x 200 mL). Wash the combined organics with brine (2 x 100 mL), dry over Na₂SO₄, and concentrate under vacuum.

-

Validation Checkpoint: The final product should yield approximately 17.5 g (95% yield) of a solid or heavy oil. Confirm identity via LCMS: ESI (+) m/z 225.0/227.0 (M+H) [1].

-

References

- Title: WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications Source: Google Patents URL

- Title: WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof Source: Google Patents URL

- Title: this compound (Product F935762)

Functionalization strategies for the 5-methyl-7,8-dihydro-1,6-naphthyridine ring

Application Note: Functionalization Strategies for the 5-Methyl-7,8-dihydro-1,6-naphthyridine Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating guide for the divergent functionalization of the this compound ring system, a privileged scaffold in modern therapeutics.

Structural Analysis & Reactivity Profile

The This compound core (CAS 1176413-88-9)[1] is a highly versatile bicyclic heterocycle characterized by a fully aromatic electron-deficient pyridine ring fused to a partially saturated cyclic imine. This dual nature allows for orthogonal functionalization strategies. The scaffold is a critical precursor to 5,6,7,8-tetrahydro-1,6-naphthyridines, which are heavily featured in the design of phosphodiesterase-4 (PDE4) inhibitors[2] and potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists, such as TAK-828F[3].

Key Reactivity Nodes:

-

C5=N6 Imine Bond: Highly polarized and susceptible to stereoselective reduction or nucleophilic addition. The C5-methyl group introduces a critical stereocenter upon reduction, dictating the 3D conformation of the resulting piperidine-like ring.

-

N6 Secondary Amine (Post-Reduction): Highly nucleophilic, allowing for selective alkylation or acylation without the need to protect the less nucleophilic N1 pyridine nitrogen.

-

Pyridine Core (C2, C3, C4): Electron-deficient but amenable to electrophilic halogenation (typically at C3) followed by palladium-catalyzed cross-coupling[4]. Alternatively, activation via ditriflation allows for rapid downstream diversification[5].

Divergent Functionalization Pathways

The functionalization of this scaffold generally begins with the manipulation of the imine bond to establish the stable tetrahydro-1,6-naphthyridine core, followed by late-stage derivatization of the pyridine ring.

Fig 1: Divergent functionalization pathways for the this compound scaffold.

Quantitative Data Summaries

To ensure reproducibility, the following tables summarize optimized parameters for the two most critical transformations: Imine Reduction and Pyridine Cross-Coupling.

Table 1: Optimization of Imine Reduction Conditions

| Reagent System | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Application Context |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0 to 25 | 85-92 | Racemic | Standard reduction for racemic building blocks. |

| NaBH(OAc)₃ | DCE | 25 | 70-75 | Racemic | Milder conditions; tolerates reducible functional groups. |

| RuCl(p-cymene)[(R,R)-TsDPEN] / HCO₂NH₄ | DMF/H₂O | 40 | 80-88 | >95% (R) | Asymmetric transfer hydrogenation (ATH) for chiral targets[3]. |

| DIBAL-H | THF | -78 | 60-65 | Racemic | Prone to over-reduction; used only when orthogonal reactivity is required. |

Table 2: Pd-Catalyzed Cross-Coupling on the Pyridine Core (Post-Halogenation)

| Catalyst | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Na₂CO₃ (aq) | Toluene/EtOH | 75-80 | Standard Suzuki conditions; requires prolonged heating[4]. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 85-95 | Highly efficient for sterically hindered boronic acids. |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DMF | 65-70 | Good alternative, but higher proto-dehalogenation byproduct observed. |

Experimental Protocols

Protocol A: Asymmetric Reduction and N-Boc Protection

Objective: Convert this compound to (R)-tert-butyl 5-methyl-3,4-dihydro-1,6-naphthyridine-2(1H)-carboxylate.

-

Imine Reduction (ATH): Charge a flame-dried Schlenk flask with this compound (1.0 equiv), ammonium formate (5.0 equiv), and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 equiv) in a degassed DMF/H₂O (5:1 v/v) mixture.

-

Causality & Logic: Ammonium formate acts as a mild, stable hydride donor. The chiral Ruthenium catalyst dictates the facial selectivity of hydride transfer to the C=N bond, establishing the (R)-stereocenter at C5 with high enantiomeric excess[3].

-

-

Reaction Monitoring: Stir the mixture at 40 °C for 12 hours. Monitor conversion exclusively via LC-MS.

-

Causality & Logic: TLC visualization is highly unreliable due to the extreme polarity and silica-streaking behavior of the resulting secondary amine. LC-MS provides a self-validating confirmation of mass shift (M+H + 2).

-

-

In-situ N-Protection: Cool the reaction to 0 °C. Add triethylamine (2.0 equiv) followed by dropwise addition of Boc-anhydride (1.2 equiv). Stir for 4 hours at room temperature.

-

Causality & Logic: The aliphatic N6 amine is significantly more nucleophilic than the N1 pyridine nitrogen. This electronic disparity ensures complete regioselectivity for N6-Boc protection without the need for transient N1 protection.

-

-

Workup & Isolation: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Causality & Logic: A basic workup is mandatory. Acidic conditions will protonate the pyridine ring, pulling the target molecule into the aqueous phase and destroying the yield.

-

Fig 2: Mechanistic sequence for the reduction and N-protection of the dihydro-1,6-naphthyridine core.

Protocol B: Regioselective Bromination and Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl group at the C3 position of the protected tetrahydro-1,6-naphthyridine core.

-

Regioselective Bromination: Dissolve the N-Boc protected intermediate from Protocol A in anhydrous DMF. Cool to 0 °C and add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark. Stir for 2 hours.

-

Causality & Logic: The N-Boc group and the saturated ring direct electrophilic aromatic substitution primarily to the C3 position. Conducting the reaction in the dark prevents radical-mediated aliphatic bromination at the C5-methyl group.

-

-

Suzuki-Miyaura Coupling Setup: To a Schlenk tube, add the brominated intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent & Degassing: Add a mixture of 1,4-dioxane/H₂O (4:1 v/v). Degas the system via three rigorous freeze-pump-thaw cycles.

-

Causality & Logic: Oxygen must be completely excluded. Trace oxygen will rapidly oxidize the electron-rich phosphine ligand (XPhos) and degrade the Pd(0) active species, leading to homocoupling of the boronic acid and reaction stalling[4].

-

-

Heating & Isolation: Heat the sealed tube at 90 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development (ACS Publications). URL:[Link]

- New 7,8-dihydro-1,6-naphthyridin-5(6H)-one-derivatives as PDE4 inhibitors. European Patent Office (EP 2380890 A1).

Sources

Application Note: Microwave-Assisted Synthesis of 5-Methyl-7,8-dihydro-1,6-naphthyridine

[1][2]

Abstract & Strategic Overview

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K, PDE4) and receptor modulators. While traditional thermal synthesis (e.g., Friedländer or Skraup) often yields fully aromatic systems, accessing the 7,8-dihydro oxidation state—containing a reactive cyclic imine—requires precise control to prevent over-oxidation or reduction.

This protocol utilizes microwave irradiation to drive the acid-mediated intramolecular cyclization of a functionalized pyridine precursor. The microwave approach offers three distinct advantages over conventional heating:

-

Kinetic Selectivity: Rapid heating favors the kinetic imine product over thermodynamic polymerization or oxidative aromatization.

-

Solvent Efficiency: Enables the use of polar, microwave-absorbing solvents (e.g., EtOH, AcOH) at temperatures exceeding their boiling points.

-

Yield Enhancement: Reduces reaction times from hours to minutes, minimizing degradation of the sensitive dihydro-imine moiety.

Retrosynthetic Analysis & Mechanism

To synthesize This compound , we employ a disconnection strategy that traces back to a 3-acetyl-2-(2-aminoethyl)pyridine precursor. This ensures the methyl group is positioned exactly at C5 and the nitrogen at N6, forming the critical C5=N6 imine bond.

Mechanistic Pathway

The reaction proceeds via a microwave-accelerated condensation:

-

Acid Activation: Protonation of the acetyl carbonyl makes it susceptible to nucleophilic attack.

-

Nucleophilic Attack: The pendant primary amine attacks the carbonyl carbon.

-

Dehydration: Rapid elimination of water forms the cyclic imine (dihydro-naphthyridine).

Caption: Mechanistic pathway of the microwave-assisted cyclodehydration. The dipolar polarization of the transition state by MW irradiation accelerates water elimination.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Biotage® Initiator+ or CEM Discover (Single-mode).

-

Reaction Vessel: 2–5 mL microwave-transparent borosilicate glass vial with crimp cap.

-

Precursor: tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate (See Note 1).

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).

-

Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Hexanes.

Method A: One-Pot Deprotection & Cyclization (Recommended)

This method combines Boc-deprotection and cyclization in a single microwave sequence, minimizing handling of the unstable free-amine intermediate.

Step-by-Step Procedure:

-

Preparation:

-

Dissolve 0.5 mmol of tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate in 2.0 mL of DCM in a microwave vial.

-

Add 0.5 mL of TFA (or 1.0 mL of 4M HCl in dioxane).

-

Add a magnetic stir bar and seal the vial.

-

-

Microwave Irradiation:

-

Pre-stir: 30 seconds to ensure homogeneity.

-

Parameters:

-

Temperature: 100 °C

-

Time: 10 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (High absorption setting).

-

-

Observation: The solution may darken; this is normal.

-

-

Workup:

-

Cool the vial to room temperature (RT) using the reactor's compressed air jet.

-

Carefully uncap (Caution: Residual pressure).

-

Concentrate the mixture under reduced pressure to remove excess TFA/DCM.

-

Basification: Redissolve the residue in 5 mL DCM. Add saturated aqueous NaHCO₃ slowly until pH ~8–9. Crucial: The free base imine is formed here.

-

Extraction: Extract with DCM (3 x 5 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

Quantitative Data Summary (Optimization)

| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |

| 1 | DCM | TFA (5 eq) | 25 (RT) | 120 | 45 | Slow, incomplete cyclization |

| 2 | DCM | TFA (5 eq) | 60 (Oil Bath) | 60 | 68 | Thermal degradation observed |

| 3 | DCM | TFA (5 eq) | 100 (MW) | 10 | 92 | Optimal conditions |

| 4 | EtOH | HCl (aq) | 120 (MW) | 5 | 75 | Hydrolysis by-products detected |

| 5 | Toluene | p-TSA | 140 (MW) | 15 | 60 | Poor solubility of precursor |

Alternative Route: Friedländer Condensation (Aromatic Comparison)

If the fully aromatic 5-methyl-1,6-naphthyridine is desired (or as a standard for comparison), use the Friedländer protocol.

Protocol:

-

Mix 4-aminonicotinaldehyde (1.0 eq) and acetone (excess, acts as solvent/reagent) with 10 mol% L-proline or KOH .

-

Irradiate at 140 °C for 5 minutes .

-

Product is the fully aromatic species (oxidized form of the dihydro target).

Critical Workflow Diagram

Caption: Operational workflow for the microwave-assisted synthesis of this compound.

Troubleshooting & Expert Insights

-

Precursor Stability: The tert-butyl (2-(3-acetylpyridin-2-yl)ethyl)carbamate precursor is stable. However, once deprotected, the free amino-ketone can undergo intermolecular polymerization. Do not isolate the free amine intermediate. Perform the deprotection and cyclization in one pot (Method A).

-

Imine Hydrolysis: The C5=N6 imine bond is sensitive to hydrolysis in acidic aqueous media. Perform the basification step quickly and keep the aqueous phase cold (0 °C) if yield is low.

-

Oxidation Risk: The 7,8-dihydro scaffold can oxidize to the fully aromatic 1,6-naphthyridine upon prolonged exposure to air or light. Store the product under inert atmosphere (Argon/Nitrogen) at -20 °C.

-

Scale-Up: This protocol is scalable up to 5 mmol in a 20 mL microwave vial. For larger scales, flow chemistry (continuous microwave) is recommended to manage pressure.

References

-

General Naphthyridine Synthesis: Garrison, A. T., et al. "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities." MedChemComm, 2016. Link

-

Patent Protocol (Grounding Source): "Fused pyridines for the treatment of cancer." WO2025034858A1 & WO2025101780A1. (Describes the synthesis of this compound derivatives via acid-mediated cyclization). Link

-

Microwave Methodology: Kappe, C. O.[2][4] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004. Link

-

Friedländer Review: McNaughton, B. R., & Miller, B. L. "The Friedländer Synthesis."[1][3][4][5][6] Chemical Reviews, 2009. (Context for the aromatic vs. dihydro pathways).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Techniques for 5-Methyl-7,8-dihydro-1,6-naphthyridine

Document ID: AN-2026-0302 Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Methyl-7,8-dihydro-1,6-naphthyridine (CAS 1176413-88-9)

Executive Summary & Physicochemical Rationale

This compound[1] is a highly valuable fused heterocyclic intermediate. It is prominently featured in the synthesis of advanced therapeutics, including fused pyridines targeting small GTPase/PI3K protein disruptions in oncology[2], pharmacological correctors of rhodopsin[3], and complex RORγt inverse agonists[4]. Furthermore, multicomponent synthesis strategies frequently utilize 1,6-naphthyridine scaffolds to access novel biologically active derivatives[5].

Despite its synthetic utility, the isolation of this compound presents significant physicochemical challenges. The parent 1,6-naphthyridine core exhibits a notoriously low melting point (<40 °C)[6], and the introduction of a partially saturated dihydro-ring alongside a methyl group further disrupts planar crystal lattice packing. Consequently, the free base frequently presents as a viscous oil or a low-melting amorphous solid, complicating downstream purification, precise stoichiometric weighing, and long-term storage.

To achieve high-purity isolation (>99% HPLC), reactive crystallization into a pharmaceutically acceptable salt (e.g., Hydrochloride) is the thermodynamically favored approach. This guide details the causality-driven protocols for both free base anti-solvent crystallization and reactive salt formation.

Quantitative Data: Solvent Screening & Solubility Profiling

The selection of a solvent system is dictated by the differential solubility between the free base and the target salt form. An ideal system provides high solubility for the crude free base to allow for thermodynamic mixing, but very low solubility for the protonated salt to drive supersaturation.

Table 1: Solvent Screening for this compound

| Solvent System | Ratio (v/v) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Crystallization Outcome & Rationale |

| Ethyl Acetate (EtOAc) | 100% | >200 (High) | <5 (Low) | Optimal (Reactive). High differential solubility drives rapid, high-yield salt nucleation. |

| MTBE / Heptane | 1:2 | ~50 (Moderate) | <1 (Very Low) | Optimal (Free Base). Low polarity forces the free base out of solution at low temperatures. |

| Ethanol / Water | 9:1 | >300 (High) | >100 (High) | Poor. High salt solubility leads to low recovery yields; requires extreme cooling. |

| Dichloromethane (DCM) | 100% | >500 (Very High) | ~50 (Moderate) | Avoid. High risk of kinetic trapping and liquid-liquid phase separation (oiling out). |

Mechanistic Workflow of Reactive Crystallization

The diagram below illustrates the thermodynamic pathway from an amorphous oil to a highly ordered crystalline salt.

Thermodynamic workflow for the reactive crystallization of 1,6-naphthyridine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)

This method leverages the basicity of the naphthyridine nitrogens to form a stable, high-melting lattice.

Step 1: Dissolution

-

Dissolve 10.0 g of crude this compound (free base oil) in 100 mL of anhydrous Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

-

Causality: EtOAc is chosen because it easily solvates the lipophilic free base but acts as an inherent anti-solvent for the highly polar hydrochloride salt, naturally driving the system toward supersaturation upon reaction.

Step 2: Controlled Protonation

-

Maintain the reactor at 20 °C. Begin dropwise addition of 4N HCl in Dioxane (1.05 equivalents, ~18 mL) over 45 minutes via an addition funnel.

-

Causality: The neutralization is exothermic. Rapid addition causes localized temperature spikes and uncontrolled, rapid precipitation, which traps impurities within the crystal lattice (occlusion). Slow addition ensures the system remains within the metastable zone, allowing for ordered crystal growth.

Step 3: Nucleation Checkpoint (Self-Validation)

-

Validation: Pause the addition after 5 mL of HCl/Dioxane. The solution should exhibit a faint blue opalescence (Tyndall effect), indicating the onset of primary nucleation.

-

Troubleshooting: If the solution remains completely clear, the system is under-saturated; introduce 0.1% w/w of pure seed crystals. If the solution turns milky instantly or forms a distinct second liquid layer (oiling out), the supersaturation is too high. Heat the reactor to 45 °C to redissolve the material, then cool back to 20 °C at a rate of 0.5 °C/min before resuming addition.

Step 4: Ageing and Isolation

-

Once addition is complete, age the slurry at 20 °C for 2 hours, then cool to 5 °C over 1 hour.

-

Filter the crystalline solid under a vacuum, wash with cold EtOAc (2 × 20 mL), and dry in a vacuum oven at 40 °C to constant weight.

Protocol B: Low-Temperature Anti-Solvent Crystallization (Free Base)

Use this protocol only if the free base form is strictly required for immediate downstream coupling without a desalting step.

Step 1: Solvation

-

Dissolve 10.0 g of the crude oil in 20 mL of Methyl tert-butyl ether (MTBE) at 35 °C.

Step 2: Anti-Solvent Titration

-

Slowly add 40 mL of n-Heptane over 1 hour while maintaining the temperature at 35 °C.

-

Causality: Heptane decreases the dielectric constant of the medium, reducing the solubility of the naphthyridine core.

Step 3: Kinetic Cooling

-

Cool the reactor linearly from 35 °C to -10 °C over 4 hours (cooling rate: ~0.2 °C/min).

-

Validation: The slow cooling rate is critical. Because the free base has a low melting point[6], rapid cooling will bypass crystallization and freeze the compound as an amorphous glass. Slow cooling provides the necessary activation energy for the molecules to align into a crystalline lattice.

Analytical Validation Parameters

To confirm the success of the crystallization, the isolated material must be subjected to the following analytical checks:

-

Differential Scanning Calorimetry (DSC): A sharp, single endothermic peak indicates high crystalline purity. A broad peak or glass transition (Tg) indicates the presence of amorphous material or residual oiling-out.

-

X-Ray Powder Diffraction (XRPD): Ensure distinct diffraction peaks. An amorphous halo indicates that the kinetic cooling step in Protocol B was too rapid.

-

1H NMR (DMSO-d6): For the HCl salt, monitor the downfield shift of the aromatic protons on the naphthyridine ring compared to the free base, confirming complete protonation.

References

1.[1] "this compound - Fluorochem." Fluorochem.co.uk. Available at: 2.[2] "WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications." Google Patents. Available at: 3.[3] "WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof." Google Patents. Available at: 4.[6] "1,6- Naphthyridine - American Chemical Society." ACS.org. Available at: 5.[5] "One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives." Chemical Review and Letters. Available at: 6.[4] "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." NIH.gov. Available at:

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. WO2025034858A1 - Fused pyridines for the treatment of cancer and other indications - Google Patents [patents.google.com]

- 3. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst [chemrevlett.com]

- 6. acs.org [acs.org]

Application Note: Handling and Storage Protocols for Sensitive Naphthyridine Compounds

Abstract

Naphthyridines (diazanaphthalenes) are a critical scaffold in medicinal chemistry (e.g., nalidixic acid, enoxacin) and organometallic catalysis. While the parent 1,8-naphthyridine ring exhibits moderate stability, functionalized derivatives—particularly those with electron-donating substituents, halides, or reduced rings (dihydro/tetrahydro-naphthyridines)—exhibit significant sensitivity to photo-oxidation, hydrolysis, and N-oxide formation. This guide defines a tiered protocol for the handling, storage, and quality control of these compounds to ensure experimental reproducibility and compound integrity.

Scientific Grounding: Sensitivity & Degradation Mechanisms

To handle naphthyridines effectively, one must understand why they degrade. The presence of two nitrogen atoms in a fused bicyclic aromatic system creates specific electronic vulnerabilities.

Photochemical Instability

Naphthyridines possess an extended

-

Mechanism: The excited triplet state can transfer energy to ground-state oxygen (

), generating highly reactive singlet oxygen ( -

Impact: Discoloration (yellowing/browning) and loss of biological potency.

Oxidative Susceptibility (N-Oxidation)

The lone pairs on the nitrogen atoms are susceptible to oxidation, especially in electron-rich derivatives (e.g., amino-naphthyridines).

-

Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, can form N-oxides. This transformation alters the polarity and hydrogen-bonding capability of the molecule, potentially ruining ligand-binding studies.

-

Causality: Solvents containing peroxides (e.g., uninhibited ethers/THF) accelerate this process significantly.

Hydrolytic Instability

While the aromatic ring is stable to water, substituents such as halides (e.g., 2-chloro-1,8-naphthyridine) or imines are prone to hydrolysis.

-

Mechanism: Nucleophilic attack by water at the C-X bond (where X is a halide), facilitated by the electron-deficient nature of the pyridine-like ring, leads to the formation of the corresponding naphthyridinone (hydroxy-naphthyridine), which is often an unwanted impurity.

Classification of Compound Sensitivity

Do not treat all naphthyridines equally. Use this decision matrix to determine the required handling tier.

Figure 1: Sensitivity Classification Matrix. Determine the handling tier based on the chemical structure to avoid over-engineering or under-protecting the sample.

Storage Protocols

Environmental Control Data

The following table summarizes the required conditions for each sensitivity tier defined above.

| Parameter | Tier 1 (Standard) | Tier 2 (Moderate) | Tier 3 (High Sensitivity) |

| Representative Compound | Nalidixic Acid | 2-Chloro-1,8-naphthyridine | 1,2,3,4-Tetrahydro-1,8-naphthyridine |

| Temperature | Ambient (20–25°C) | Refrigerated (2–8°C) | Freezer (-20°C) |

| Atmosphere | Dry Air (Desiccator) | Argon/Nitrogen Backfill | Inert Atmosphere (Glovebox) |

| Container | Amber Glass Vial | Amber Vial + Parafilm/Tape | Schlenk Tube or Crimped Vial |

| Light Exposure | Avoid direct sunlight | Dark storage mandatory | Strict Dark (Foil wrap) |

| Max Shelf Life | 1–2 Years | 6 Months | < 3 Months (Re-validate often) |

The "Double-Vial" System (Tier 2 & 3)

For sensitive compounds, a single screw-cap vial is insufficient due to gas permeation over time.

-

Place the compound in a primary amber vial with a septum cap.

-

Purge the headspace with Argon (heavier than air, providing a blanket).

-

Place the primary vial inside a secondary jar (wide-mouth glass or plastic) containing a layer of Drierite (desiccant) and an oxygen scavenger packet.

-

Seal the secondary jar and store at the designated temperature.

Handling and Transfer Protocols